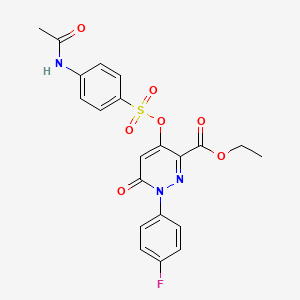

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy linker at the 4-position of the pyridazine ring. The molecule features a 4-fluorophenyl group at the 1-position and an ethyl carboxylate ester at the 3-position.

Properties

IUPAC Name |

ethyl 4-(4-acetamidophenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O7S/c1-3-31-21(28)20-18(12-19(27)25(24-20)16-8-4-14(22)5-9-16)32-33(29,30)17-10-6-15(7-11-17)23-13(2)26/h4-12H,3H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGDHHIMFMFKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the sulfonyl group: This step involves the reaction of the pyridazine intermediate with sulfonyl chlorides under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids, as well as appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Biology: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Industry: It could be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on molecular features and available data:

Table 1: Structural and Molecular Comparison

*XLogP3 values are estimated using analogs or computational tools where direct data is unavailable.

Key Findings:

Substituent Effects on Polarity :

- The target compound’s 4-acetamidophenyl sulfonyloxy group increases polarity compared to analogs with alkylsulfanyl (e.g., butylsulfanyl in CAS 866009-66-7) or trifluoromethyl groups .

- Fluorinated substituents (e.g., 4-fluorophenyl, trifluoromethyl) enhance lipophilicity and metabolic stability, as seen in CAS 478067-01-5 and 899943-44-3 .

Sulfonyloxy groups (e.g., in the target compound and CAS 899728-84-8) may act as leaving groups, influencing reactivity in nucleophilic substitution reactions .

Structural Characterization Techniques :

- NMR and X-ray crystallography (via SHELX software) are critical for resolving substituent effects, as demonstrated in studies of pyridazine analogs . For example, NMR chemical shift comparisons (as in ) can pinpoint substituent-induced electronic changes.

Biological Activity

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and enzyme inhibition.

Chemical Structure and Properties

The compound is characterized by a dihydropyridazine core substituted with various functional groups, including a sulfonamide moiety and an acetamide group. Its chemical formula is , and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the dihydropyridazine family. For instance, derivatives have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from to .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Escherichia coli |

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated using various cell lines. The results indicated that it possesses low hemolytic activity (ranging from ), suggesting a favorable safety profile compared to standard cytotoxic agents . Additionally, the compound exhibited non-cytotoxicity with IC50 values greater than .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown significant inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from for DNA gyrase and for DHFR . This suggests that it may serve as a lead compound for developing novel antibacterial agents targeting these enzymes.

Case Studies and Research Findings

Several case studies have illustrated the biological efficacy of compounds structurally similar to this compound:

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of several dihydropyridazine derivatives against clinical isolates of bacteria. Results indicated that modifications to the sulfonamide group significantly enhanced antibacterial potency .

- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of related compounds on cancer cell lines, revealing that certain substitutions led to increased selectivity towards tumor cells while minimizing effects on normal cells .

- Enzyme Inhibition Studies : Research evaluating the inhibition of DHFR by structurally related compounds demonstrated that specific functional groups are critical for enhancing binding affinity and inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.